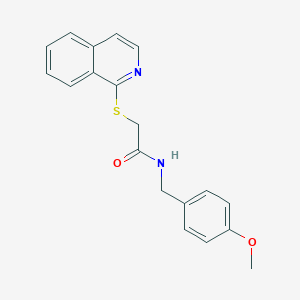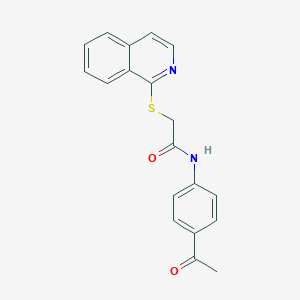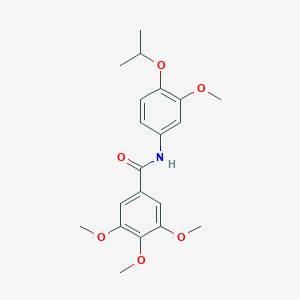![molecular formula C19H27N5 B263328 N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. It is commonly used to induce Parkinsonism in animal models, allowing researchers to study the disease's progression and test potential treatments. N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has also been used to study the role of dopamine in the brain and to develop new treatments for Parkinson's disease.
Wirkmechanismus
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by monoamine oxidase B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline-induced Parkinsonism in animal models closely resembles the symptoms seen in human Parkinson's disease, including tremors, rigidity, and bradykinesia. N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline also causes a decrease in dopamine levels in the brain, leading to motor and cognitive dysfunction. In addition, N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has been shown to induce oxidative stress and inflammation in the brain, leading to neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is a widely used tool for studying Parkinson's disease and has several advantages for lab experiments. It is a potent neurotoxin that selectively destroys dopaminergic neurons, allowing researchers to study the disease's progression and test potential treatments. However, N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has several limitations, including its toxicity and the fact that it only induces a partial loss of dopaminergic neurons, making it an incomplete model of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research involving N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms underlying N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline-induced neurotoxicity. Other areas of research include the use of N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline to study the role of oxidative stress and inflammation in Parkinson's disease and the development of new animal models that more closely mimic the disease's progression in humans.
Conclusion
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is a synthetic compound that has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. It is a potent neurotoxin that selectively destroys dopaminergic neurons, leading to symptoms similar to those seen in Parkinson's disease. N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has several advantages for lab experiments but also has several limitations, including its toxicity and the fact that it only induces a partial loss of dopaminergic neurons. There are several future directions for research involving N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline, including the development of new treatments for Parkinson's disease and the use of N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline to study the role of oxidative stress and inflammation in the disease.
Synthesemethoden
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline can be synthesized using a multistep process that involves the reaction of 4-(4-chlorophenyl)piperidine with ethylamine, followed by the reaction of the resulting compound with 2-cyanopyrimidine. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline.
Eigenschaften
Produktname |
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline |
|---|---|
Molekularformel |
C19H27N5 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C19H27N5/c1-3-23(4-2)18-8-6-17(7-9-18)16-22-12-14-24(15-13-22)19-20-10-5-11-21-19/h5-11H,3-4,12-16H2,1-2H3 |
InChI-Schlüssel |
MSDAYSOEWLZJMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)
![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)





![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)
